Panicein A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

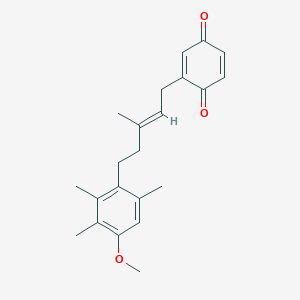

Panicein A is a monoterpenoid.

This compound is a natural product found in Haliclona fulva, Halichondria panicea, and Haliclona mucosa with data available.

Análisis De Reacciones Químicas

Aldol Condensation

The synthesis begins with an aldol reaction between aldehyde 10 and a ketone derivative, forming α,β-unsaturated ketone 12 in 66% yield . This step establishes the carbon skeleton critical for subsequent functionalization.

Selective Reduction

Ketone 12 undergoes selective reduction using NaBH₄, yielding alcohol 14 with 94% efficiency . The reaction completes within 10 minutes, demonstrating high regioselectivity for the α,β-unsaturated system.

Claisen Rearrangement

A microwave-mediated Claisen rearrangement of propargyl ether 8 generates the cyclic structure 21 (46% yield) . This rearrangement is pivotal for forming Panicein A’s benzochromenol core. Alternative conditions using TBDMS-protected ether 22 resulted in lower yields (33%) .

Table 1: Reaction Conditions and Yields

Challenges in Functionalization

Efforts to reduce the α,β-unsaturated ketone 12 using Raney nickel or Pd/C under H₂ failed, necessitating alternative approaches . Successful hydrogenation required NaBH₄ with CoCl₂, highlighting the compound’s sensitivity to reaction conditions.

Deprotection and Final Steps

The acetyl-protected intermediate 21 undergoes deprotection with NaOH, yielding this compound in 80% efficiency . NMR data confirmed structural alignment with natural isolates, validating the synthetic route .

Biological Activity and Structural Confirmation

Synthetic this compound exhibited minimal antiproliferative activity (14% growth reduction in A549 lung carcinoma at 10 μM), contradicting earlier reports of cytotoxicity (ED₅₀ = 5 μg/mL) . This discrepancy suggests potential impurities in original isolates or context-dependent bioactivity .

Computational Insights

Molecular dynamics simulations indicate this compound hydroquinone (PAH) binds PTCH1’s Neck pocket, adopting an open cylindrical conformation for optimal inhibition . Analogues with rigid structures showed reduced efficacy, emphasizing shape-dependent interactions .

This synthesis underscores the importance of Claisen rearrangements and selective reductions in accessing complex marine natural products. While this compound’s bioactivity remains debated, its synthetic accessibility enables further pharmacological exploration.

Propiedades

Fórmula molecular |

C22H26O3 |

|---|---|

Peso molecular |

338.4 g/mol |

Nombre IUPAC |

2-[(E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpent-2-enyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H26O3/c1-14(6-8-18-13-19(23)9-11-21(18)24)7-10-20-15(2)12-22(25-5)17(4)16(20)3/h6,9,11-13H,7-8,10H2,1-5H3/b14-6+ |

Clave InChI |

NXLCEZDPQUVCRS-MKMNVTDBSA-N |

SMILES isomérico |

CC1=CC(=C(C(=C1CC/C(=C/CC2=CC(=O)C=CC2=O)/C)C)C)OC |

SMILES canónico |

CC1=CC(=C(C(=C1CCC(=CCC2=CC(=O)C=CC2=O)C)C)C)OC |

Sinónimos |

panicein A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.